molecular formula C17H17N7O2S B2478054 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034516-24-8

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2478054
CAS RN: 2034516-24-8
M. Wt: 383.43
InChI Key: ZKAKCROECCSPIU-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N7O2S and its molecular weight is 383.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Unexpected Reaction Pathways : Ledenyova et al. (2018) discussed the unexpected reaction pathways involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, leading to N-formylated products through an ANRORC rearrangement mechanism. Such reactions underscore the complex chemistry of pyrazole derivatives and their potential for generating novel compounds with unanticipated structures and properties (Ledenyova et al., 2018).

  • Structural Characterization and Activity : Studies on N-substituted pyrazoline derivatives by Köysal et al. (2005) and others have provided detailed insights into the molecular geometry and potential interactions of such compounds. These studies often aim to relate structure to activity, whether it be for pharmacological, material science, or other applications (Köysal et al., 2005).

  • Pharmacological Potential Evaluation : Research by Faheem (2018) explored the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives for various biological activities including toxicity assessment, tumor inhibition, and anti-inflammatory actions. Such work highlights the ongoing interest in leveraging the structural diversity of heterocyclic compounds for therapeutic purposes (Faheem, 2018).

  • Antimicrobial and Insecticidal Activities : Qi et al. (2014) synthesized anthranilic diamides analogs with 1,3,4-oxadiazole rings, assessing their insecticidal activities. This study, along with others, demonstrates the potential of such compounds in developing new pesticides and antimicrobial agents, pointing to the broader applicability of these chemical frameworks in addressing various biological challenges (Qi et al., 2014).

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-3-24-10-11(8-19-24)16-20-15(26-22-16)9-18-17(25)13-7-12(21-23(13)2)14-5-4-6-27-14/h4-8,10H,3,9H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAKCROECCSPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=NN3C)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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